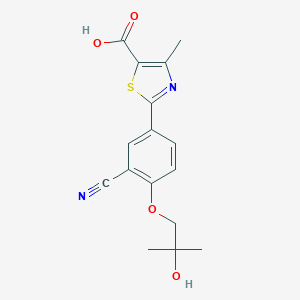
2-Hydroxyfebuxostat
Overview
Description
2-Hydroxyfebuxostat is a derivative of Febuxostat . Febuxostat is a non-purine xanthine oxidase (XO) inhibitor . It is used for the management of chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyfebuxostat is C16H16N2O4S . It has an average mass of 332.374 Da and a monoisotopic mass of 332.083069 Da . The structure of 2-Hydroxyfebuxostat includes several functional groups, such as a cyano group, a thiazole ring, and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyfebuxostat include a density of 1.4±0.1 g/cm3, a boiling point of 590.7±60.0 °C at 760 mmHg, and a flash point of 311.0±32.9 °C . It also has a molar refractivity of 84.7±0.4 cm3 and a polar surface area of 132 Å2 .
Scientific Research Applications
Gout Management
Febuxostat, initially developed as a xanthine oxidase inhibitor, is primarily used to address hyperuricemia in gout patients . It effectively lowers uric acid levels, relieves symptoms, and supports long-term control, especially for patients intolerant to allopurinol .
Cardiovascular Safety
Recent studies have demonstrated Febuxostat’s cardiovascular safety . This makes it a viable treatment option for gout patients with cardiovascular comorbidities.
Renal Effects
Febuxostat exhibits potential nephroprotective effects and kidney stone prevention properties . This is particularly noteworthy for gout patients with renal concerns.
Hepatic Effects
Febuxostat exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .
Musculoskeletal Applications
Beyond gout, Febuxostat’s anti-inflammatory properties hint at applications in musculoskeletal conditions .
Metabolic Syndrome
Febuxostat has a broader spectrum of clinical contexts, including metabolic syndrome . Its role in this context is an emerging area of research.
Mechanism of Action
Target of Action
2-Hydroxyfebuxostat, like its parent compound Febuxostat, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolic pathway that leads to the production of uric acid, a substance that can crystallize and cause gout when present in high concentrations .
Mode of Action
2-Hydroxyfebuxostat acts as a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydroxyfebuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, 2-Hydroxyfebuxostat disrupts the final steps of this pathway, preventing the conversion of hypoxanthine and xanthine into uric acid . This results in lower uric acid levels and an increase in the levels of hypoxanthine and xanthine .
Pharmacokinetics
Febuxostat has an oral bioavailability of about 85%, and it follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 5-8 hours . It is extensively metabolized, primarily through glucuronidation and oxidation, with only a small percentage excreted unchanged in the urine .
Result of Action
The primary result of 2-Hydroxyfebuxostat’s action is a significant reduction in serum uric acid levels . This can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the deposition of uric acid crystals in joints .
properties
IUPAC Name |
2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDDWBJYRJGZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyfebuxostat | |
CAS RN |
407582-47-2 | |
| Record name | 2-Hydroxyfebuxostat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYFEBUXOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)

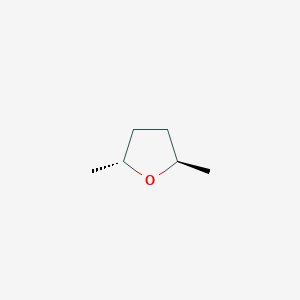


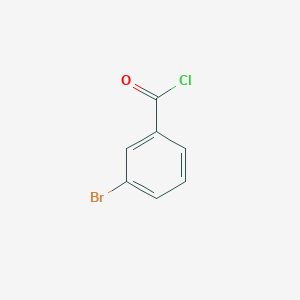
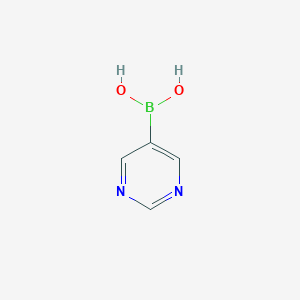


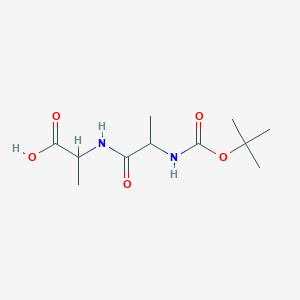

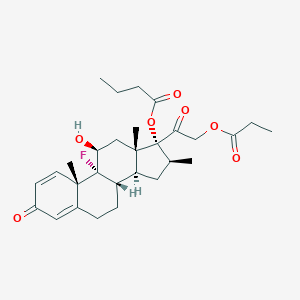
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
